
2-Azetidin-3-yl-ethanol tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidin-3-yl-ethanol tosylate is a chemical compound with the molecular formula C12H19NO4S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Azetidin-3-yl-ethanol tosylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-azetidin-3-yl-ethanol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azetidin-3-yl-ethanol tosylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically produce the corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted azetidines.
Applications De Recherche Scientifique
2-Azetidin-3-yl-ethanol tosylate is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-azetidin-3-yl-ethanol tosylate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the tosylate group acts as a leaving group, facilitating the substitution process. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
2-Azetidin-3-yl-ethanol tosylate is similar to other azetidine derivatives, such as 3-azetidinyl-ethanol and 2-azetidinyl-methanol. it is unique in its reactivity and applications due to the presence of the tosylate group. This group enhances its stability and reactivity, making it a valuable compound in organic synthesis and research.
List of Similar Compounds
3-Azetidinyl-ethanol
2-Azetidinyl-methanol
2-Azetidinyl-ethanol chloride
3-Azetidinyl-methanol tosylate
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H17NO3S/c1-10-2-4-12(5-3-10)17(14,15)16-7-6-11-8-13-9-11/h2-5,11,13H,6-9H2,1H3 |
Clé InChI |
PKYINYWBVQOQEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



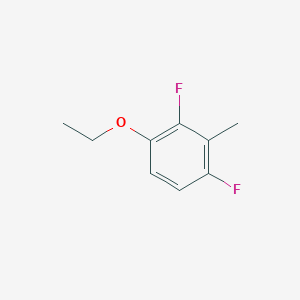
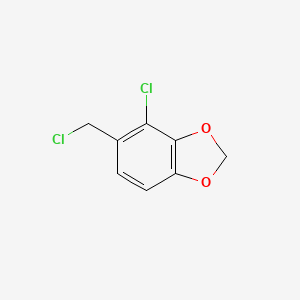
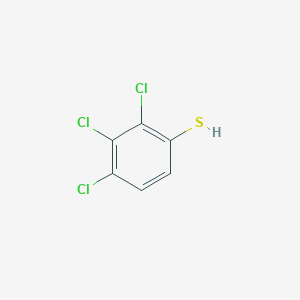
![Benzyl 7-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15362703.png)

![4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B15362723.png)
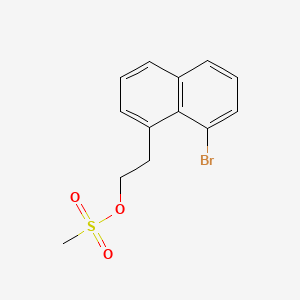


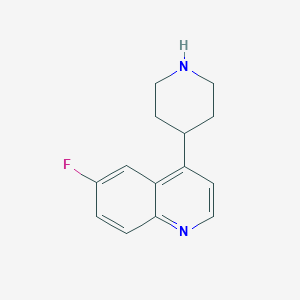
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)


